molecular formula C9H9BrO3 B14628823 2-Hydroxyethyl 4-bromobenzoate CAS No. 53305-33-2

2-Hydroxyethyl 4-bromobenzoate

Cat. No.: B14628823
CAS No.: 53305-33-2
M. Wt: 245.07 g/mol
InChI Key: WSLSSRJNSKWVKI-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 4-bromobenzoate is an aromatic ester derived from 4-bromobenzoic acid and 2-hydroxyethanol. Its structure features a bromine atom at the para position of the benzene ring and a polar 2-hydroxyethyl ester group. This compound is primarily utilized in synthetic organic chemistry as an intermediate for coupling reactions or as a precursor for photoactive or bioactive molecules. The hydroxyl group in the ester moiety enhances its solubility in polar solvents, distinguishing it from simpler alkyl esters.

Properties

CAS No.

53305-33-2

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-hydroxyethyl 4-bromobenzoate

InChI

InChI=1S/C9H9BrO3/c10-8-3-1-7(2-4-8)9(12)13-6-5-11/h1-4,11H,5-6H2

InChI Key

WSLSSRJNSKWVKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl 4-bromobenzoate can be synthesized through the esterification of 4-bromobenzoic acid with 2-hydroxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 4-bromobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzoic acid and 2-hydroxyethanol.

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.

    Ester Hydrolysis: The primary products are 4-bromobenzoic acid and 2-hydroxyethanol.

    Oxidation: Products include aldehydes or carboxylic acids derived from the oxidation of the hydroxyethyl group.

Scientific Research Applications

2-Hydroxyethyl 4-bromobenzoate finds applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-hydroxyethyl 4-bromobenzoate involves its interaction with molecular targets through its functional groups. The ester functionality allows it to participate in esterification and hydrolysis reactions, while the bromine atom can undergo nucleophilic substitution. These interactions enable the compound to modify biological molecules and pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-hydroxyethyl 4-bromobenzoate and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Ester Group Key Properties
This compound C₉H₉BrO₃ 245.08 g/mol Br (para), -OH (ester) 2-Hydroxyethyl High polarity, hydrolytically sensitive due to adjacent -OH group
Ethyl 4-bromobenzoate () C₉H₉BrO₂ 229.07 g/mol Br (para) Ethyl Lower polarity; used in Hiyama cross-coupling reactions with silicon reagents
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate () C₁₆H₁₃BrO₃ 345.18 g/mol Br (phenyl), CH₃ (benzoate) Phenacyl (2-oxoethyl) Photoreactive; applied in heterocycle synthesis and protecting groups
Methyl 4-((5-bromo-2-hydroxybenzyl)amino)benzoate () C₁₅H₁₃BrNO₃ 336.18 g/mol Br (meta), -NH-, -OH (benzyl) Methyl Pharmaceutical intermediate; amino group enhances biofunctionalization

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound improves water solubility relative to ethyl or methyl esters. However, bromine’s electron-withdrawing effect reduces solubility in nonpolar solvents compared to non-halogenated analogues.
  • Thermal Stability : Phenacyl esters () exhibit lower thermal stability due to the reactive ketone group, whereas ethyl and methyl esters are more robust under heating .

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